molecular formula C25H29NO10.H2CO3 B1150266 Naloxone 3-glucuronide carbonic acid salt

Naloxone 3-glucuronide carbonic acid salt

Cat. No. B1150266
M. Wt: 565.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naloxone conjugate. Following oral administration induces delayed diarrhea, as well as milder and delayed withdrawal behavior and tail skin temperature (TST) response compared with naloxone in morphine-dependent rats.

Scientific Research Applications

Naloxone in Neuroprotection

  • Naloxone has been studied for its potential in preventing ischemic spinal cord injury (SCI) by affecting excitatory amino acids (EAAs) in the cerebrospinal fluid during thoracoabdominal aortic surgery. It was found that naloxone can significantly lower the cerebrospinal fluid levels of glutamate and aspartate, suggesting its neuroprotective effects (Kunihara et al., 2004).

Pharmacokinetics of Naloxone

  • Research on naloxone’s pharmacokinetics, specifically its main metabolite naloxone-3-glucuronide (N3G), has been conducted. This includes understanding the concentration time-courses and effects of naloxone and N3G in humans after high-dose naloxone infusion (Papathanasiou et al., 2019).

Effects on Colon Motility

  • The impact of naloxone-3-glucuronide and N-methylnaloxone on colon motility, particularly after morphine stimulation, has been evaluated. These studies suggest that naloxone derivatives can antagonize morphine’s effects on colon motility (Reber et al., 2007).

Toxicological Analysis

  • Analytical methods have been developed for determining morphine and its metabolites, including naloxone-3-glucuronide, in various biological samples. This is crucial for pharmacokinetic studies and forensic toxicology (Projean et al., 2003).

Naloxone in Learning and Memory

  • Naloxone and related compounds like naltrexone have been investigated for their roles in learning and memory, specifically through their influence on AMPA receptor trafficking and phosphorylation (Kibaly et al., 2016).

Sensor Development for Naloxone Detection

  • Development of molecularly imprinted polymer electrochemical sensors for naloxone detection has been explored, showing potential for rapid and sensitive detection of naloxone in biological samples (Lopes et al., 2017).

properties

Molecular Formula

C25H29NO10.H2CO3

Molecular Weight

565.52

IUPAC Name

6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;carbonic acid

InChI

InChI=1S/C25H29NO10.CH2O3/c1-2-8-26-9-7-24-15-11-3-4-13(34-23-18(30)16(28)17(29)20(36-23)22(31)32)19(15)35-21(24)12(27)5-6-25(24,33)14(26)10-11;2-1(3)4/h2-4,14,16-18,20-21,23,28-30,33H,1,5-10H2,(H,31,32);(H2,2,3,4)/t14-,16?,17?,18?,20?,21+,23?,24+,25-;/m1./s1

SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O.C(=O)(O)O

synonyms

(5α)-4,5-Epoxy-14-hydroxy-6-oxo-17-(2-propenyl)morphinan-3-yl β-D-glucopyranosiduronic acid carbonic acid salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.